

### TG 100713 CAS number and chemical properties

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Compound of Interest

Compound Name: TG 100713

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### TG100713: A Technical Guide for Researchers

An In-depth Examination of the Chemical Properties, Biological Activity, and Experimental Applications of the PI3K Inhibitor TG100713.

This guide provides a comprehensive overview of TG100713, a potent phosphoinositide 3-kinase (PI3K) inhibitor. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical characteristics, mechanism of action, and relevant experimental protocols.

### **Core Chemical Properties**

TG100713 is a small molecule inhibitor belonging to the diaminopyrimidine class. Its fundamental properties are summarized below.



Property	Value
CAS Number	925705-73-3[1]
Systematic Name	3-(2,6-diaminopyrimidin-4-yl)phenol
Molecular Formula	C12H10N6O[2]
Molecular Weight	254.25 g/mol [2]
SMILES	OC1=CC=CC(C2=NC3=C(N)N=C(N)N=C3N=C 2)=C1[2]
Appearance	Light yellow to khaki solid[2]

## **Biological Activity and Selectivity**

TG100713 functions as a pan-PI3K inhibitor, targeting multiple isoforms of the enzyme with varying potency. It demonstrates the highest affinity for the  $\delta$  and  $\gamma$  isoforms, which are primarily expressed in hematopoietic cells and play crucial roles in immune signaling. Its inhibitory activity against the ubiquitously expressed  $\alpha$  and  $\beta$  isoforms is less potent. This selectivity profile makes TG100713 a valuable tool for investigating the specific roles of PI3K $\delta$  and PI3K $\gamma$  in various cellular processes.

The table below details the half-maximal inhibitory concentrations (IC<sub>50</sub>) of TG100713 against the four Class I PI3K isoforms.

PI3K Isoform	IC <sub>50</sub> (nM)
ΡΙ3Κδ	24[3][4]
РІЗКу	50[3][4]
ΡΙ3Κα	165[3][4]
РІЗКβ	215[3][4]

# Mechanism of Action: The PI3K/Akt/mTOR Pathway



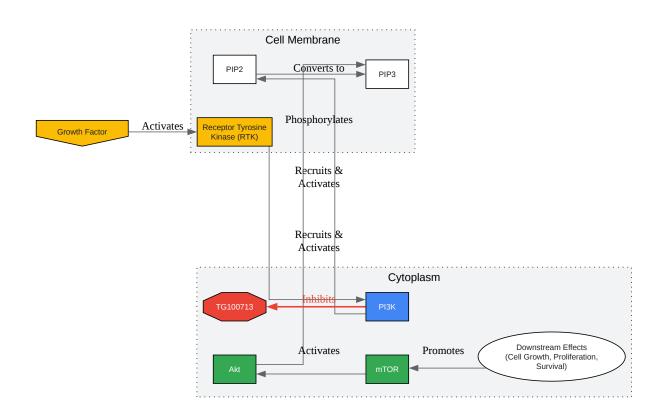




The phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[5] Upon activation by upstream signals such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), to the cell membrane.[5] This recruitment leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex.[5]

By inhibiting PI3K, TG100713 prevents the production of PIP3, thereby blocking the activation of Akt and the subsequent downstream signaling events. This interruption of the PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell proliferation and other cellular processes that are dependent on this signaling axis.





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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by TG100713.

## **Experimental Protocols**

The following are representative protocols for assays commonly used to characterize the activity of PI3K inhibitors like TG100713.

### **In Vitro Kinase Assay**



This protocol outlines a method to determine the IC<sub>50</sub> of TG100713 against specific PI3K isoforms.

Objective: To quantify the inhibitory effect of TG100713 on the enzymatic activity of recombinant PI3K isoforms.

#### Materials:

- Recombinant human PI3K isoforms ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ )
- Phosphatidylinositol (PI) substrate
- Adenosine triphosphate (ATP), [γ-<sup>32</sup>P]ATP or luminescence-based ATP detection system (e.g., Kinase-Glo®)
- TG100713 stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- 96-well assay plates
- Scintillation counter or luminometer

#### Procedure:

- Compound Dilution: Prepare a serial dilution of TG100713 in DMSO. A typical starting concentration might be 100  $\mu$ M, diluted in 10-fold steps. Further dilute these into the assay buffer to the final desired concentrations.
- Reaction Setup: To each well of a 96-well plate, add the following in order:
  - Assay buffer
  - Diluted TG100713 or DMSO (for control wells)
  - Recombinant PI3K enzyme
  - PI substrate



- Initiate Reaction: Start the kinase reaction by adding ATP (spiked with [y-32P]ATP if using radiometric detection). A typical ATP concentration is 3 μM.[4]
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
- Stop Reaction & Detect Signal:
  - Luminescence Method: Add the ATP detection reagent (e.g., Kinase-Glo®) to quench the reaction and measure the remaining ATP via luminescence.
     [4] A lower luminescence signal indicates higher kinase activity (more ATP consumed).
  - Radiometric Method: Stop the reaction with a solution like 1N HCI. Spot the reaction
    mixture onto a membrane (e.g., P81 phosphocellulose paper), wash away unincorporated
    [y-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each TG100713 concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

### **Cell Proliferation Assay**

This protocol describes a method to assess the effect of TG100713 on the proliferation of cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[4]

Objective: To measure the anti-proliferative activity of TG100713 on a specific cell line.

#### Materials:

- HUVECs or other relevant cell line
- Complete cell culture medium
- Assay medium (e.g., culture medium with 0.5% serum and 50 ng/mL VEGF)[4]
- TG100713 stock solution (10 mM in DMSO)

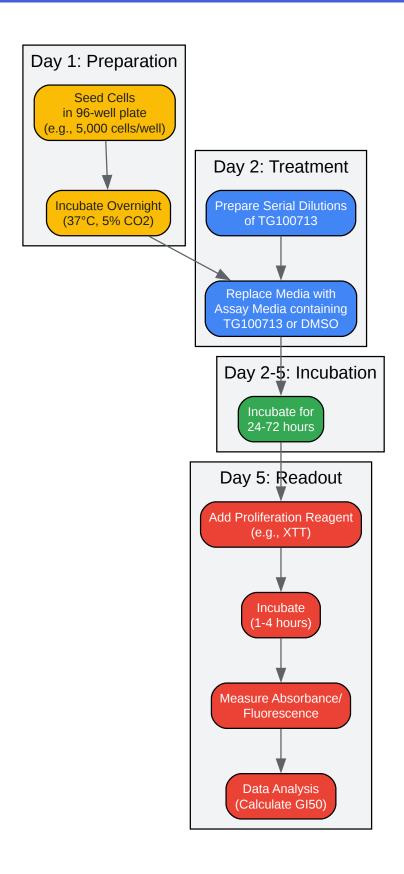


- 96-well clear-bottom cell culture plates
- Cell proliferation reagent (e.g., XTT, MTS, or resazurin-based assays)
- Plate reader (spectrophotometer or fluorometer)

#### Procedure:

- Cell Seeding: Plate cells (e.g., HUVECs at 5,000 cells/well) in a 96-well plate with complete culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO<sub>2</sub>).[4]
- Compound Treatment: The next day, remove the complete medium and replace it with assay medium containing various concentrations of TG100713 (e.g., 0.1 nM to 10  $\mu$ M) or DMSO as a vehicle control.[4]
- Incubation: Return the plate to the incubator and culture for 24, 48, or 72 hours.[4]
- Measure Proliferation: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. This typically involves a 1-4 hour incubation. The reagent is metabolically converted by viable cells into a colored or fluorescent product.
- Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Data Analysis: Subtract the background reading (from wells with medium only). Normalize the data to the vehicle control wells (representing 100% proliferation). Plot the normalized values against the inhibitor concentration to determine the concentration at which cell proliferation is inhibited by 50% (GI<sub>50</sub>).





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**Caption:** General workflow for a cell-based proliferation assay.



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### References

- 1. WO2019209607A1 Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents [patents.google.com]
- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Dyeing Performance of Disperse Dyes Based on 3-[(2,6-Dimethyl-4-Quinolinyl)Amino] Phenol System Oriental Journal of Chemistry [orientjchem.org]
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